molecular formula C6H7FO4 B1653440 2-Butenedioic acid, 2-fluoro-, dimethyl ester, (Z)- CAS No. 18414-17-0

2-Butenedioic acid, 2-fluoro-, dimethyl ester, (Z)-

Cat. No.: B1653440
CAS No.: 18414-17-0
M. Wt: 162.12 g/mol
InChI Key: ZZQHBYBCVBOUSV-UHFFFAOYSA-N
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Description

2-Butenedioic acid, 2-fluoro-, dimethyl ester, (Z)-: is an organic compound with the molecular formula C6H7FO4 It is a derivative of maleic acid where one of the hydrogen atoms is replaced by a fluorine atom, and the carboxylic acid groups are esterified with methanol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Butenedioic acid, 2-fluoro-, dimethyl ester, (Z)- typically involves the esterification of 2-fluoromaleic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can convert the ester groups into alcohols or other reduced forms.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry: 2-Butenedioic acid, 2-fluoro-, dimethyl ester, (Z)- is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions.

Biology: In biological research, this compound can be used to study the effects of fluorinated compounds on biological systems. Its interactions with enzymes and other biomolecules are of particular interest.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of fluorinated drugs. Fluorine atoms can enhance the metabolic stability and bioavailability of pharmaceutical compounds.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 2-Butenedioic acid, 2-fluoro-, dimethyl ester, (Z)- involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom can form strong hydrogen bonds and interact with active sites of enzymes, affecting their activity. The ester groups can undergo hydrolysis, releasing the active acid form, which can further interact with biological targets.

Comparison with Similar Compounds

    Dimethyl maleate: Similar structure but without the fluorine atom.

    Dimethyl fumarate: The trans isomer of dimethyl maleate.

    2-Butenedioic acid, dimethyl ester, (Z)-: The non-fluorinated version of the compound.

Uniqueness: The presence of the fluorine atom in 2-Butenedioic acid, 2-fluoro-, dimethyl ester, (Z)- imparts unique chemical and biological properties. Fluorine atoms can enhance the stability, reactivity, and bioavailability of compounds, making this compound particularly valuable in research and industrial applications.

Properties

IUPAC Name

dimethyl (Z)-2-fluorobut-2-enedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FO4/c1-10-5(8)3-4(7)6(9)11-2/h3H,1-2H3/b4-3-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZQHBYBCVBOUSV-ARJAWSKDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=C(C(=O)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C(/C(=O)OC)\F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18414-17-0
Record name 1,4-dimethyl (2Z)-2-fluorobut-2-enedioate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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